molecular formula C5H2ClN3S2 B3013843 6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione CAS No. 2567504-74-7

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione

Cat. No. B3013843
M. Wt: 203.66
InChI Key: JFVXNNSIZDJXOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} is reported, which involves the reaction of brominated precursors with aminotriazolethiol or the reaction of a triazolothiadiazine thiol with di- and poly(bromo) compounds . Although this does not directly describe the synthesis of the compound , it provides insight into the types of reactions that might be used to synthesize related structures.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopy and elemental analyses, as mentioned in the synthesis of the triazolothiadiazines . While the exact molecular structure of "6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione" is not provided, the methods used for structural determination in related compounds suggest that similar analytical techniques would be applicable for its analysis.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For example, the synthesis of thiazolo[3,2-b]pyridazin-4-ium perchlorates involves acid-cyclization of ketosulfides and thioacetonitriles, followed by treatment with potassium hydroxide or secondary amines to yield different products . This demonstrates the reactivity of thiazolo-containing compounds under different conditions, which could be relevant for understanding the chemical behavior of "6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione".

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The papers do not directly discuss the properties of "6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione", but they do provide examples of how structural changes can affect the properties of related compounds. For instance, the introduction of a chloroethyl function in a pyrazolotetrazine derivative resulted in significant antineoplastic activity, highlighting the importance of substituents on biological activity .

Scientific Research Applications

Synthesis and Biological Evaluation

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione is a compound involved in the synthesis of various derivatives with potential biological applications. For instance, the synthesis of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives from related compounds has been explored, with some showing promising antimicrobial activity (Sayed, Shamroukh, & Rashad, 2006).

Chemical Synthesis and Properties

This chemical is used in the synthesis of various heterocyclic compounds. For example, studies have focused on synthesizing and examining the properties of 3-chloro-2,6-diaryl-4H-thiopyran-4-ones and related thiones, oximes, and hydrazones. This research provides insights into the potential applications of these compounds in different chemical reactions and syntheses (El-Ghanam, 2004).

Antiproliferative and Anticancer Activity

Recent studies have utilized 6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione in synthesizing new heterocyclic systems with potential anticancer activities. For example, certain derivatives have shown significant cytotoxic activities against specific cancer cell lines, suggesting their potential in developing new anticancer agents (Salem, Al-Mabrook, & El-Hashash, 2020).

Catalysis in Synthesis

This compound has also been used as a catalyst in synthesizing various heterocyclic derivatives, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. The use of this compound as a catalyst highlights its versatility and potential in facilitating various chemical reactions (Khazaei et al., 2015).

Future Directions

Thiazole derivatives, including “6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione”, have shown promising potential in various fields, especially in medicinal chemistry . Future research could focus on exploring their potential applications in drug design and discovery, as well as investigating their mechanisms of action .

properties

IUPAC Name

6-chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S2/c6-2-1-7-3-4(8-2)11-5(10)9-3/h1H,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVXNNSIZDJXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione

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